3-Iodo-5-nitrobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClINO4S and a molecular weight of 347.51 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of iodine and nitro groups on the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.
Vorbereitungsmethoden
The process can be summarized as follows :
Sulfonation: Nitrobenzene is reacted with chlorosulfonic acid at temperatures ranging from 90°C to 120°C to form 3-nitrobenzenesulfonic acid chloride.
Iodination: The resultant 3-nitrobenzenesulfonic acid chloride is then treated with an inorganic acid chloride at temperatures between 40°C and 90°C to introduce the iodine atom, forming 3-Iodo-5-nitrobenzenesulfonyl chloride.
Analyse Chemischer Reaktionen
3-Iodo-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including substitution and reduction reactions :
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-nitrobenzenesulfonyl chloride has several applications in scientific research :
Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-5-nitrobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as 3-nitrobenzenesulfonyl chloride and 3-bromo-5-nitrobenzenesulfonyl chloride :
3-Nitrobenzenesulfonyl Chloride: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-nitrobenzenesulfonyl Chloride: The presence of a bromine atom instead of iodine alters its reactivity and physical properties.
The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of both iodine and nitro groups on the benzene ring.
Eigenschaften
Molekularformel |
C6H3ClINO4S |
---|---|
Molekulargewicht |
347.52 g/mol |
IUPAC-Name |
3-iodo-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-4(8)1-5(3-6)9(10)11/h1-3H |
InChI-Schlüssel |
QQHDQFWTFKADOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.